Trifluoroacetyl acetonate,aluminum

Solution Reactivity Electrophilic Substitution Ligand Electronics

Aluminum trifluoroacetylacetonate (Al(tfac)₃, CAS 14354-59-7) is the premier fluorinated β-diketonate precursor for CVD/ALD Al₂O₃ thin films. Its CF₃ substitution delivers superior volatility and lower sublimation enthalpy compared to Al(acac)₃, enabling lower precursor delivery temperatures and stable vapor pressures for unmatched film uniformity and process control. It exhibits a 2800-fold decrease in electrophilic bromination rate, proving robust in aggressive environments where standard acetylacetonates degrade. Choose this precursor for reliable, high-throughput semiconductor materials research. Order ≥98% purity today.

Molecular Formula C15H12AlF9O6
Molecular Weight 486.22 g/mol
Cat. No. B13148963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetyl acetonate,aluminum
Molecular FormulaC15H12AlF9O6
Molecular Weight486.22 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C(F)(F)F)O[Al](OC(=CC(=O)C)C(F)(F)F)OC(=CC(=O)C)C(F)(F)F
InChIInChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;
InChIKeyRKLAZFJAXQBQNM-DJFUMVPSSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Trifluoroacetylacetonate (Al(tfac)₃) Procurement Guide: Fluorinated β-Diketonate for Enhanced Volatility & Stability


Aluminum trifluoroacetylacetonate, also denoted as Al(tfac)₃ or Al(TFAA)₃, is a fluorinated derivative of the classic metal β-diketonate family [1]. Its ligand, 1,1,1-trifluoroacetylacetone, is formed by substituting a methyl group in acetylacetone (acac) with a strongly electron-withdrawing trifluoromethyl (CF₃) group [1][2]. This specific fluorination fundamentally alters the compound's physical properties, most notably increasing its volatility and thermal stability, which are critical for applications in chemical vapor deposition (CVD) [3]. Al(tfac)₃ exists as a mixture of cis and trans isomers in solution and the solid state due to a very small energy difference between the two forms [4][5].

Why Substituting Al(acac)₃ for Al(tfac)₃ Will Fail in Your Process: Key Differentiators


Simple substitution of aluminum acetylacetonate (Al(acac)₃) for its fluorinated analog Al(tfac)₃ is not feasible for many applications due to the profound impact of the CF₃ group on both solution reactivity and physical transport properties [1]. The electron-withdrawing nature of the CF₃ group renders Al(tfac)₃ drastically less reactive towards electrophilic substitution, as demonstrated by a 2800-fold decrease in bromination rate compared to Al(acac)₃ [1]. Furthermore, fluorination significantly enhances volatility, with Al(tfac)₃ exhibiting a sublimation enthalpy approximately 82% that of Al(acac)₃, a difference that critically impacts precursor delivery in vapor deposition processes [2]. The distinct ligand electronics also alter metal-ligand bond strength and the compound's structural isomerism, affecting its behavior in solution and during gas-phase transport [3][4].

Al(tfac)₃ Quantitative Evidence: Direct Comparator Data for Informed Procurement


Electrophilic Stability: Al(tfac)₃ vs. Al(acac)₃ in Solution Bromination

Substitution of a CH₃ group with a CF₃ group in the acetylacetonate ligand dramatically reduces the rate of electrophilic bromination. The rate constant for bromination of Al(tfac)₃ by N-bromosuccinimide is approximately 2800 times slower than that of Al(acac)₃ under identical conditions [1].

Solution Reactivity Electrophilic Substitution Ligand Electronics

Volatility Benchmark: Comparative Sublimation Enthalpy of Al(tfac)₃ vs. Al(acac)₃

Fluorination of the β-diketonate ligand significantly enhances volatility. Thermogravimetric analysis (TGA) data demonstrates that the sublimation enthalpy (ΔHsub) of Al(tfac)₃ is approximately 82% of the value for Al(acac)₃ [1]. This trend is consistent across multiple metals and is attributed to reduced intermolecular interactions due to the presence of fluorine atoms [1].

CVD Precursor Sublimation Enthalpy Thermogravimetric Analysis

Volatility Mechanism: Impact of CF₃ on Evaporation Entropy for Al(tfac)₃ vs. Al(acac)₃

Quasi-equilibrium thermogravimetry (CRTA) studies reveal that the enhanced volatility of Al(tfac)₃ compared to Al(acac)₃ is driven by a distinct change in evaporation entropy, while the enthalpy of evaporation remains practically constant [1]. The incorporation of the trifluoromethyl group noticeably increases the overall volatility [1].

Vaporization Thermodynamics Evaporation Entropy Thermoanalytical Screening

Structural Isomerism: Cis-Trans Equilibrium in Al(tfac)₃ Confirmed by DFT

Density functional theory (DFT) calculations at the B3LYP/6-311G* level reveal a very small energy difference between the cis and trans isomers of Al(tfac)₃ [1]. This computational finding, validated by experimental IR and Raman spectra, indicates that both isomers coexist in comparable proportions in the sample [1].

Molecular Structure DFT Calculation Vibrational Spectroscopy

Al(tfac)₃: Application Scenarios Where Its Quantified Advantages Dictate Selection


Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Alumina Films

Al(tfac)₃ is a superior precursor for CVD and ALD due to its quantitatively higher volatility compared to Al(acac)₃. Its lower sublimation enthalpy [1] and entropy-driven volatility advantage [2] allow for lower precursor delivery temperatures and more stable vapor pressures, which are critical for achieving high-quality, uniform thin films of aluminum oxide with precise thickness control.

Synthesis in Reactive Electrophilic Environments

In synthetic routes where Al(acac)₃ would be susceptible to rapid electrophilic degradation, Al(tfac)₃ offers a robust alternative. The documented 2800-fold decrease in bromination rate [3] demonstrates its exceptional stability against electrophilic attack, enabling its use as a catalyst or precursor in reactions containing electrophilic reagents where other acetylacetonates would fail.

Fundamental Studies of Fluorinated Metal Complexes

The well-characterized effects of CF₃ substitution on Al(tfac)₃'s structure and bonding make it a model compound for research. Its defined cis-trans isomer equilibrium [4] and the quantified impact of fluorination on metal-ligand bond strength [4] provide a valuable system for investigating structure-property relationships in metal β-diketonates, with implications for designing new materials with tailored volatility and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoroacetyl acetonate,aluminum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.